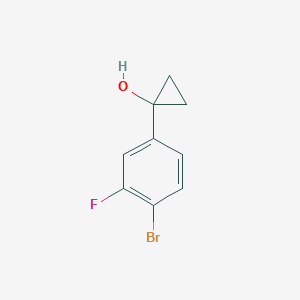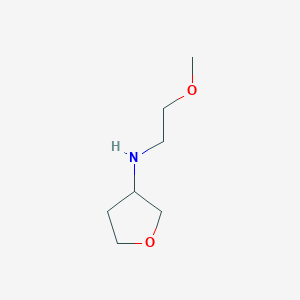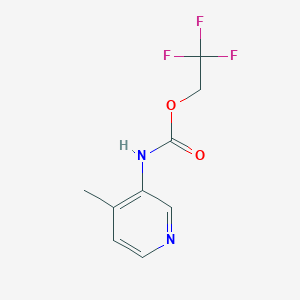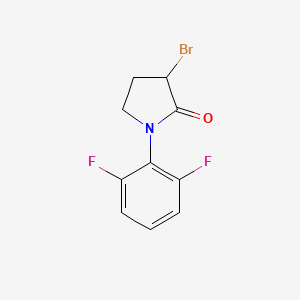
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one
Descripción general
Descripción
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8BrF2NO and a molecular weight of 276.08 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyrrolidin-2-one ring and two fluorine atoms at the 2 and 6 positions of the phenyl ring. It is a member of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 1-(2,6-difluorophenyl)pyrrolidin-2-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The pyrrolidinone ring can undergo oxidation to form the corresponding lactam or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines typically yield amine derivatives, while oxidation reactions produce oxidized lactam derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to explore its effects on cellular processes and pathways.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction from occurring .
The pathways involved in the compound’s mechanism of action depend on its specific interactions with biological targets. These interactions can trigger downstream signaling cascades, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
3-Bromo-1-phenylpyrrolidin-2-one: This compound lacks the fluorine atoms present in this compound, which may affect its biological activity and chemical reactivity.
3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one: This compound has a single fluorine atom at the 4 position of the phenyl ring, which can influence its interactions with biological targets compared to the difluorinated compound.
3-Bromo-1-(2,6-dichlorophenyl)pyrrolidin-2-one: The presence of chlorine atoms instead of fluorine atoms can alter the compound’s chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
3-bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO/c11-6-4-5-14(10(6)15)9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQISHSUKPPWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



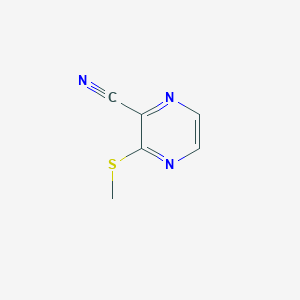
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
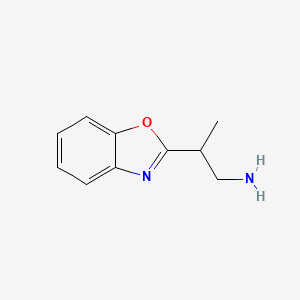
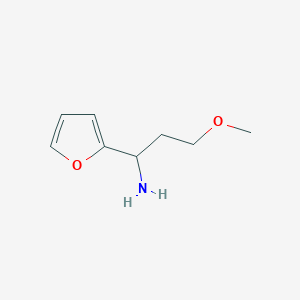
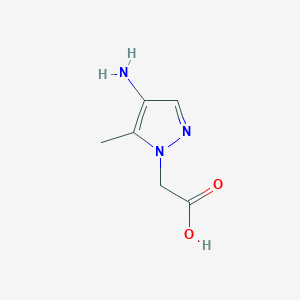
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
